molecular formula C7H9NOS B1358445 N,3-dimethylthiophene-2-carboxamide CAS No. 56776-68-2

N,3-dimethylthiophene-2-carboxamide

Cat. No. B1358445
CAS RN: 56776-68-2
M. Wt: 155.22 g/mol
InChI Key: IZVOABGHDNEODE-UHFFFAOYSA-N
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Description

“N,3-dimethylthiophene-2-carboxamide” is a chemical compound with the molecular formula C7H9NOS . It has a molecular weight of 155.22 . The IUPAC name for this compound is N,3-dimethyl-1H-1lambda3-thiophene-2-carboxamide .


Molecular Structure Analysis

The InChI code for “N,3-dimethylthiophene-2-carboxamide” is 1S/C7H10NOS/c1-5-3-4-10-6(5)7(9)8-2/h3-4,10H,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N,3-dimethylthiophene-2-carboxamide” has a molecular weight of 156.23 . It should be stored at a temperature between 28°C .

Scientific Research Applications

1. Synthesis and Structural Analysis

N,3-dimethylthiophene-2-carboxamide has been utilized in various synthetic processes. For instance, its derivatives, such as N,N-dimethylthiophene-2- and -3-carboselenoamides, have been synthesized and characterized, with their structures determined by X-ray analysis (Mizuno et al., 1992).

2. Pharmaceutical Research

In pharmaceutical research, derivatives of N,3-dimethylthiophene-2-carboxamide have been explored. For example, furan-carboxamide derivatives, which are structurally related, have shown potential as inhibitors of the influenza A H5N1 virus (Yongshi et al., 2017).

3. Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of thiophene-derived amido bis-nitrogen mustard, a compound related to N,3-dimethylthiophene-2-carboxamide, have been investigated. This compound exhibited significant efficacy against various cancer cell lines and microorganisms, including drug-resistant bacteria (Tang et al., 2012).

4. Fluorescence Studies

N,3-dimethylthiophene-2-carboxamide derivatives have been studied for their fluorescence properties. Investigations into the fluorescence quenching of these derivatives have provided insights into their potential applications in molecular spectroscopy and sensor technologies (Patil et al., 2013).

5. Radiolabeling for PET Imaging

Radiolabeled derivatives of N,3-dimethylthiophene-2-carboxamide have been synthesized for potential use as tracers in positron emission tomography (PET), particularly for imaging cancer tyrosine kinase (Wang et al., 2005).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "N,3-dimethylthiophene-2-carboxamide" . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as potential health hazards.

properties

IUPAC Name

N,3-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5-3-4-10-6(5)7(9)8-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVOABGHDNEODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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